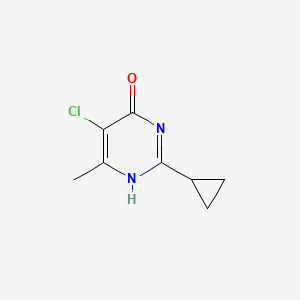![molecular formula C14H14N4S2 B7788583 N'-phenyl-N-[(N-phenyl-C-sulfanylcarbonimidoyl)amino]carbamimidothioic acid](/img/structure/B7788583.png)
N'-phenyl-N-[(N-phenyl-C-sulfanylcarbonimidoyl)amino]carbamimidothioic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound with the identifier “N'-phenyl-N-[(N-phenyl-C-sulfanylcarbonimidoyl)amino]carbamimidothioic acid” is known as Epidermal Growth Factor Receptor (EGFR). It is a transmembrane glycoprotein and a member of the protein kinase superfamily that regulates cell growth and differentiation. EGFR binds to various ligands, including Epidermal Growth Factor, Transforming Growth Factor-alpha, Amphiregulin, Betacellulin, Heparin-binding Epidermal Growth Factor-like growth factor, GP30, and Vaccinia Virus Growth Factor .
Métodos De Preparación
The preparation of Epidermal Growth Factor Receptor involves the purification of the antibody by affinity chromatography and conjugation with specific reagents under optimal conditions. The antibody solution is stored undiluted between 2°C and 8°C and protected from prolonged exposure to light .
Análisis De Reacciones Químicas
Epidermal Growth Factor Receptor undergoes various chemical reactions, including dimerization and autophosphorylation upon ligand binding. This initiates several signaling pathways, such as the Mitogen-Activated Protein Kinase pathway, the Akt pathway, and the c-Jun N-terminal Kinase pathway . Common reagents involved in these reactions include ligands like Epidermal Growth Factor and Transforming Growth Factor-alpha.
Aplicaciones Científicas De Investigación
Epidermal Growth Factor Receptor is extensively used in scientific research, particularly in the fields of oncology, cell biology, and pharmacology. It is frequently expressed by epithelial carcinomas and is a target for cancer therapies. Research applications include studying cell growth, differentiation, and the development of targeted cancer treatments .
Mecanismo De Acción
The mechanism of action of Epidermal Growth Factor Receptor involves ligand binding, which induces receptor dimerization and autophosphorylation. This activation triggers downstream signaling pathways, including the Mitogen-Activated Protein Kinase pathway, the Akt pathway, and the c-Jun N-terminal Kinase pathway. These pathways regulate various cellular processes, such as proliferation, differentiation, and survival .
Comparación Con Compuestos Similares
Epidermal Growth Factor Receptor can be compared with other receptor tyrosine kinases, such as Human Epidermal Growth Factor Receptor 2 (HER2) and Vascular Endothelial Growth Factor Receptor (VEGFR). While all these receptors play crucial roles in cell signaling and cancer progression, Epidermal Growth Factor Receptor is unique in its specific ligand-binding properties and the range of signaling pathways it activates .
Similar Compounds:- Human Epidermal Growth Factor Receptor 2 (HER2)
- Vascular Endothelial Growth Factor Receptor (VEGFR)
- Platelet-Derived Growth Factor Receptor (PDGFR)
Propiedades
IUPAC Name |
N'-phenyl-N-[(N-phenyl-C-sulfanylcarbonimidoyl)amino]carbamimidothioic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4S2/c19-13(15-11-7-3-1-4-8-11)17-18-14(20)16-12-9-5-2-6-10-12/h1-10H,(H2,15,17,19)(H2,16,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUXQOROGFLZHGI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=C(NNC(=NC2=CC=CC=C2)S)S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N=C(NNC(=NC2=CC=CC=C2)S)S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-[2-(Dimethylamino)quinolin-4-yl]-3-phenylurea](/img/structure/B7788558.png)

![17-(1-Hydroxyethyl)-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B7788564.png)


![2-[(Dimethylamino)methylene]indan-1-one](/img/structure/B7788581.png)



